N-(4-((2,2-diethoxyethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Description
N-(4-((2,2-diethoxyethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H26N4O5 and its molecular weight is 390.44. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
The tetrahydroisoquinoline core, represented by this compound, serves as a valuable building block for synthesizing natural products and pharmaceuticals. Researchers have focused on designing novel derivatives with diverse biological activities. Some notable applications include:
- Anti-inflammatory Agents : Tetrahydroisoquinolines have shown promise as anti-inflammatory agents, potentially aiding in the treatment of inflammatory diseases .
- Anti-viral and Anti-fungal Compounds : These derivatives exhibit broad-spectrum activity against viruses and fungi, making them relevant for antiviral and antifungal drug development .
- Anti-cancer Compounds : Researchers explore tetrahydroisoquinolines as potential anticancer agents due to their cytotoxic effects on cancer cells .
- Influenza Virus Inhibitors : Substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated as potent influenza virus polymerase acidic (PA) endonuclease domain inhibitors .
Parkinson’s Disease Treatment
The compound’s structural similarity to 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid (isolated from Mucuna pruriens) suggests potential relevance in Parkinson’s disease treatment. The latter compound acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
Synthetic Methodology
The synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves combining the Petasis reaction with Pomeranz–Fritsch–Bobbitt cyclization. This methodology provides a convenient route to access the tetrahydroisoquinoline core .
Privileged Scaffolds
Tetrahydroisoquinolines, including the compound , are considered “privileged scaffolds.” These scaffolds serve as templates for designing and identifying biologically active derivatives. Researchers exploit them for drug discovery and optimization .
Natural Alkaloids
Isoquinolines and tetrahydroisoquinolines occur naturally as alkaloids. Their presence in various plant species underscores their biological significance. Researchers study these natural compounds for potential therapeutic applications .
Building Blocks for Organic Synthesis
Optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids are essential building blocks for synthesizing complex molecules. Their versatility makes them valuable in organic synthesis .
properties
IUPAC Name |
N-[4-(2,2-diethoxyethylcarbamoyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5/c1-5-27-16(28-6-2)11-20-17(24)13-7-9-14(10-8-13)21-18(25)15-12-23(3)22-19(15)26-4/h7-10,12,16H,5-6,11H2,1-4H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBPECBTQZDYJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OC)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((2,2-diethoxyethyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
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